molecular formula C13H20ClNO3 B2756248 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride CAS No. 2375272-90-3

2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride

Cat. No.: B2756248
CAS No.: 2375272-90-3
M. Wt: 273.76
InChI Key: GZUMOILSFYOWEE-UHFFFAOYSA-N
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Description

2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a cyclopropyloxy group and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach is the alkylation of 3,5-dimethoxyphenol with cyclopropyl bromide to introduce the cyclopropyloxy group. This is followed by the formation of the ethanamine side chain through a series of reactions, including reduction and amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ethanamine side chain can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the ethanamine side chain can yield primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving amine neurotransmitters.

    Medicine: Potential therapeutic applications could include its use as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanamine side chain can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of these targets. The presence of the cyclopropyloxy and methoxy groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanamine: Similar structure but lacks the cyclopropyloxy group.

    2-(4-Methoxyphenyl)ethanamine: Similar structure but lacks the cyclopropyloxy and one methoxy group.

Uniqueness

The presence of the cyclopropyloxy group in 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride distinguishes it from other similar compounds. This group can confer unique chemical and biological properties, such as increased stability and altered binding affinity to molecular targets.

Properties

IUPAC Name

2-(4-cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-15-11-7-9(5-6-14)8-12(16-2)13(11)17-10-3-4-10;/h7-8,10H,3-6,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUMOILSFYOWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2CC2)OC)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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